(5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one
Description
5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains both pyrazole and imidazole rings, which are known for their versatility in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H14N4OS |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
(5Z)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H14N4OS/c1-4-15-10(16)9(12-11(15)17)5-8-6-14(3)13-7(8)2/h5-6H,4H2,1-3H3,(H,12,17)/b9-5- |
InChI Key |
MRCYENYZZGXAFA-UITAMQMPSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(N=C2C)C)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C)C)NC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 3-ethyl-2-thioxo-1,2-dihydroimidazole-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced to a dihydroimidazole using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine, chlorine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitrated or halogenated pyrazole derivatives.
Scientific Research Applications
5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its cytotoxic properties against cancer cell lines, making it a candidate for anticancer drug development.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes in cancer cells, resulting in cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Z)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE
- 5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-THIONE
Uniqueness
5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its specific combination of pyrazole and imidazole rings, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
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